molecular formula C18H34O4 B102918 Dimethyl hexadecanedioate CAS No. 19102-90-0

Dimethyl hexadecanedioate

Cat. No. B102918
CAS RN: 19102-90-0
M. Wt: 314.5 g/mol
InChI Key: MQIZSSSBYFJIJF-UHFFFAOYSA-N
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Description

Dimethyl hexadecanedioate, also known as dimethyl-hexane-1,6-dicarbamate (HDU), is a chemical compound synthesized from 1,6-hexanediamine and dimethyl carbonate. The synthesis process is a complex reaction system that has been studied for its thermodynamic properties, including reaction heat, Gibbs free energy change, and equilibrium constants . Although the provided papers do not directly discuss dimethyl hexadecanedioate, they offer insights into related compounds and methodologies that can be applied to its analysis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions and can yield various products depending on the conditions. For instance, the synthesis of 1,10-dimethylbicyclo[8.8.8]hexacosane and 1,10-dihydroxybicyclo[8.8.8]hexacosane from 1,10-cyclooctadecanedione was achieved with yields of 4% and 18%, respectively . Similarly, the synthesis of dimethyl-hexane-1,6-dicarbamate involves the reaction of 1,6-hexanediamine with dimethyl carbonate, and the thermodynamic analysis of this process provides valuable data for experimental research and scaling up .

Molecular Structure Analysis

The molecular structure and conformational properties of compounds can be determined using various analytical techniques. For example, the molecular structure of dimethyl monothiocarbonate was studied using gas electron diffraction (GED), vibrational spectroscopy, and X-ray crystallography, supplemented by quantum chemical calculations . These methods can also be applied to analyze the molecular structure of dimethyl hexadecanedioate to understand its conformational preferences and bonding properties.

Chemical Reactions Analysis

The chemical reactions of dimethyl-substituted compounds can be complex and yield various products. For instance, the dimerization of 2,5-dimethyl-2,4-hexadiene under Lewis acid catalysis resulted in the formation of a specific bicyclic compound as the main product, with small amounts of an acyclic dimer and other unidentified products . Understanding the reaction mechanisms and conditions can help in analyzing the chemical reactions involving dimethyl hexadecanedioate.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be influenced by their molecular structure and the presence of functional groups. For example, the study of hexakis(dimethyl sulphoxide)mercury(II) trifluoromethanesulphonate provided insights into its solid-state mercury-199 NMR properties, which can be used as a standard for setting up CP/MAS experiments . The thermodynamic properties of the synthesis of dimethyl-hexane-1,6-dicarbamate, such as reaction heat and Gibbs free energy change, are crucial for understanding its physical and chemical behavior .

Scientific Research Applications

Polymer Precursors

  • Dimethyl 1,19-nonadecanedioate, a compound similar to Dimethyl hexadecanedioate, is used in creating polymer precursors. It is produced through the methoxycarbonylation of natural oils like olive, rapeseed, or sunflower oils using specific catalysts. These precursors are further hydrogenated to produce various short-chain oligoesters and alcohols, which have applications in polymer chemistry (Furst et al., 2012).

Molecular Pathways and Blood Pressure

  • Research has linked hexadecanedioate, a closely related compound, to increased blood pressure and mortality in humans. Studies have explored the genetic and transcriptomic pathways that influence hexadecanedioate levels, which are related to blood pressure regulation. This includes associations with specific gene variants and correlations with gene expression levels in adipose tissue (Menni et al., 2017).

Antitumor Activity

  • Related compounds like Hexadecylphosphocholine have shown promise in antitumor activity. These compounds have been effective against various human cancer cell lines and have been used in treatments for conditions like mammary carcinomas. Their favorable pharmacological and toxicological profile makes them candidates for clinical evaluation (Hilgard et al., 1997).

Male Pheromones in Insects

  • In studies related to entomology, dimethyl esters of hexanedioic acid (a similar compound) have been identified as components of male pheromones in certain insect species. These compounds influence mating behavior and have been a subject of research in understanding the chemical ecology of insects (Krueger et al., 2016).

Pheromone Biosynthesis

  • Research on the silkworm moth has shown that hexadecanoic acid, which is structurally similar to Dimethyl hexadecanedioate, is involved in the biosynthesis of sex pheromones. This has implications for understanding the chemical processes underlying insect behavior and communication (Ando et al., 1988).

Safety And Hazards

The safety information for Dimethyl hexadecanedioate indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

dimethyl hexadecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-21-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)22-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIZSSSBYFJIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172628
Record name Hexadecanedioic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl hexadecanedioate

CAS RN

19102-90-0
Record name Hexadecanedioic acid, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019102900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanedioic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
AP Tulloch, JFT Spencer - Journal of the American Oil …, 1966 - Wiley Online Library
… The methyl esters were separated preparatively using the silicone column and dimethyl hexadecanedioate and dimethyl heptadecanedioate were collected. The former ester had mp 51…
Number of citations: 8 aocs.onlinelibrary.wiley.com
S Torron, M Johansson - Journal of Polymer Science Part A …, 2015 - Wiley Online Library
… Dimethyl hexadecanedioate, ethylene glycol, TMPO, and molecular sieves of 4 Å (25 wt % of the total amount of monomers) were put into a round-bottomed flask in a 3:2:2 ratio and …
Number of citations: 15 onlinelibrary.wiley.com
HJ Schäfer, M Harenbrock, E Klocke… - Pure and Applied …, 2007 - degruyter.com
… Methyl nonanedioate (1) that is obtained by ozonolysis of methyl oleate can be converted by anodic decarboxylation to dimethyl hexadecanedioate (2), which can be further transformed …
Number of citations: 68 www.degruyter.com
PE Kolattukudy, BB Dean - Plant physiology, 1974 - academic.oup.com
… This pattern is characteristic of dimethyl hexadecane-1 , 16-dioate, and the spectrum was identical to that obtained in this laboratory with authentic dimethyl hexadecanedioate. These …
Number of citations: 142 academic.oup.com
AE Qureshi, WT Ford - Reactive polymers, 1989 - Elsevier
… Application of our t-BuOK in xylenes procedure to dimethyl hexadecanedioate gave an 82% recovery of hexadecanedioic acid, which could be produced from unreacted starting …
Number of citations: 2 www.sciencedirect.com
S Torron Timhagen - 2015 - diva-portal.org
… Dimethyl hexadecanedioate, Ethylene glycol and TMPO were put into a round bottom flask in a 3:2:2 ratio and heated up to 85oC. After the reaction mixture had reached that …
Number of citations: 0 www.diva-portal.org
CL Soliday, PE Kolattukudy - Plant Physiology, 1977 - academic.oup.com
… Authentic dimethyl decanedioate and dimethyl hexadecanedioate are shown in the lower tracing. Chromatography conditions are the same as in A except for a column temperature of …
Number of citations: 99 academic.oup.com
PE Kolattukudy, R Croteau, TJ Walton - Plant Physiology, 1975 - academic.oup.com
Long chain dicarboxylic acids are constituents of the protective biopolymers cutin and suberin of plants. Cell-free extracts from the excised epidermis of Vicia faba leaves catalyzed …
Number of citations: 29 academic.oup.com
G Almendros, J Sanz - Science of the total environment, 1989 - Elsevier
… Dimethyl undecanedloate 16-C ~ ,uJ-alkanoic dtacid Dimethyl hexadecanedioate Dimethyl octadecanedioate Dlmethyl eicosanedioate Dimethyl beneicosanedl oate Oimethyl 9-…
Number of citations: 28 www.sciencedirect.com
M Reyes-Becerril, C Angulo, L Cosío-Aviles… - Fish & Shellfish …, 2022 - Elsevier
“Cacti” are rich sources of phytochemicals with antioxidant activity, and their use is mainly focused on infusions in traditional medicine in Mexico. This study characterizes the chemical …
Number of citations: 3 www.sciencedirect.com

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